molecular formula C15H16N2O3 B1279041 Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate CAS No. 234108-42-0

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Cat. No. B1279041
M. Wt: 272.3 g/mol
InChI Key: NRDDLMIOBTZHTC-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a compound that falls within the broader class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including their roles as central nervous system agents, antibacterial agents, and potential treatments for various diseases such as tuberculosis and depression .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to enhance biological activity and bioavailability. For instance, modifications such as the replacement of the benzyl group with carbamate and urea functional groups, the introduction of a nitrogen atom into the aromatic ring, and the expansion of the ring to a bicyclic moiety have been employed to improve the pharmacokinetic profiles of these compounds . Additionally, the synthesis of specific piperazine derivatives has been achieved through reactions involving ethyl 1-piperazinecarboxylate and substituted benzoic acids, leading to products like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the piperazine ring often adopting a chair conformation. The spatial arrangement of the piperazine ring and its substituents can significantly influence the compound's biological activity. For example, the dihedral angles between the piperazine ring and the attached benzene ring can affect the molecule's binding affinity to biological targets . Additionally, the absolute configuration of chiral piperazine derivatives has been determined using techniques such as X-ray crystallography, which is crucial for understanding their interaction with biological receptors .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are essential for their synthesis and functionalization. The reactions often involve the formation of amide bonds, substitutions at the piperazine nitrogen, and modifications of the aromatic systems attached to the piperazine core. These reactions are carefully designed to retain or enhance the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are critical for their biological efficacy and safety. The introduction of specific functional groups can improve properties like bioavailability and serum half-life, which are important for the drug's performance in vivo . The compounds' spectroscopic characteristics, such as rotatory strengths and electronic transitions, can also be studied using techniques like time-dependent density functional theory (TDDFT) to gain insights into their molecular properties .

Scientific Research Applications

1. Antidepressant Research

Benzyl piperazine derivatives have been explored for their potential as antidepressants. Studies have shown that certain piperazine derivatives exhibit dual modes of action, combining serotonin reuptake inhibition with 5-HT1A receptor affinity, indicating potential effectiveness in treating depression (Pérez-Silanes et al., 2001).

2. Antimicrobial Agent Development

Research into benzyl piperazine derivatives includes their synthesis for potential antimicrobial applications. Some studies have evaluated these compounds' in vitro antibacterial and antifungal activities, suggesting their effectiveness against various microbial strains (Rameshkumar et al., 2003).

3. Anti-Tuberculosis Drug Synthesis

Efforts to improve the bioavailability of anti-tuberculosis agents have led to the synthesis of benzyl piperazine analogues. These modifications aim to enhance absorption and serum half-life while retaining strong anti-tuberculosis activity (Tangallapally et al., 2006).

4. Anti-HIV Drug Research

Benzyl piperazine derivatives have also been synthesized for potential anti-HIV activity. These efforts include developing non-nucleoside reverse transcriptase inhibitors, indicating a possible role in HIV treatment (Al-Masoudi et al., 2007).

Safety And Hazards

There is no specific safety and hazard information available for “Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate”. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions of “Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate” are not directly available from the search results. However, similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity2, indicating potential future directions in this area.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

benzyl 3-oxo-4-prop-2-ynylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-8-16-9-10-17(11-14(16)18)15(19)20-12-13-6-4-3-5-7-13/h1,3-7H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDDLMIOBTZHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

Sodium hydride (0.82 g, 23.0 mmol, 60% mineral oil dispersion) is added to a solution of 4-benzyloxycarbonylpiperazin-2-one (5.13 g, 21.9 mmol) in THF/DMF (75 mL, 3/1 v/v) at 0° C. The mixture is stirred for 5 minutes, then propargyl bromide (3.7 mL, 41.5 mmol) is added dropwise. The resulting solution is stirred for 1 hour then brought to room temperature and stirred for 2 hours. The reaction is quenched with saturated ammonium chloride solution then diluted with ethyl acetate and washed with water (4×) and brine. The organic layer is dried over MgSO4, filtered and concentrated to dryness. The residue is purified by column chromatography eluting with 5% MeOH/CH2Cl2 to give the product (5.96 g, 21.9 mmol) as a white solid. 1H NMR (CDCl3, 300 MHz) δ7.3 (m, 5H), 5.12 (s, 2H), 4.25 (s,2H), 4.16 (s, 2H), 3.75 (m, 2H), 3.47 (m, 2H), 2.22 (s, 1H).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

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